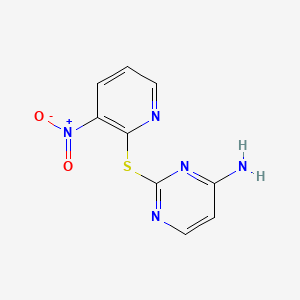
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 4 and a thioether linkage to a nitropyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- typically involves the reaction of 2-chloro-4-pyrimidinamine with 3-nitro-2-pyridinethiol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thioether linkage can be modified through nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Condensation: The amino group on the pyrimidine ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, nucleophiles like alkyl halides, and condensation agents like acetic acid . Major products formed from these reactions include reduced amines, substituted thioethers, and Schiff bases.
Scientific Research Applications
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes or disrupt cellular membranes in microorganisms. In cancer research, the compound may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- include other pyrimidine derivatives with thioether linkages and nitro groups. These compounds share similar chemical properties and biological activities but may differ in their specific reactivity and potency. Examples of similar compounds include:
- 2-((3-nitro-2-pyridinyl)thio)pyrimidine
- 4-amino-2-(methylthio)pyrimidine
- 2-(4-nitrophenylthio)pyrimidine
The uniqueness of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
73768-46-4 |
|---|---|
Molecular Formula |
C9H7N5O2S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C9H7N5O2S/c10-7-3-5-12-9(13-7)17-8-6(14(15)16)2-1-4-11-8/h1-5H,(H2,10,12,13) |
InChI Key |
PRCWVBDBAVJMLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NC=CC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)
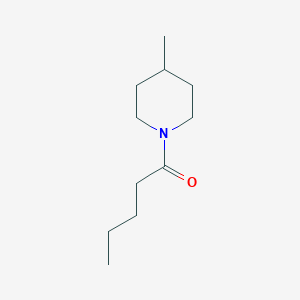

![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
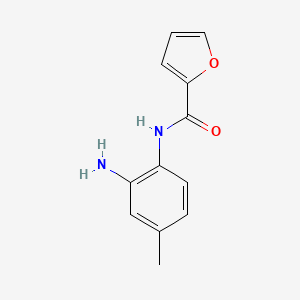
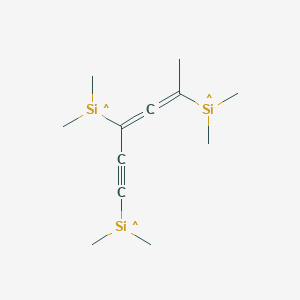
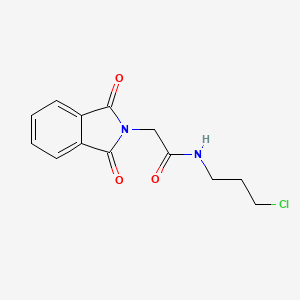
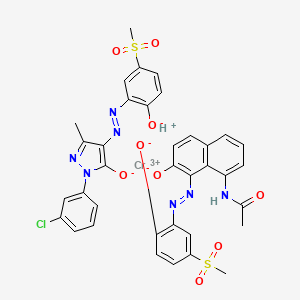

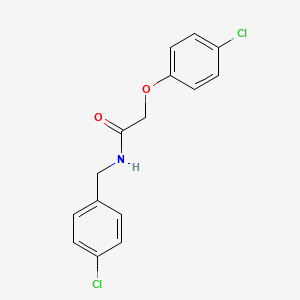

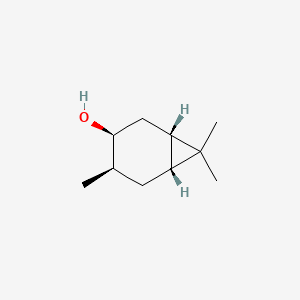
![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)

